7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine
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Description
The compound “7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical substance with the molecular formula C15H11Cl2N3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 304.17 . Detailed structural analysis such as bond lengths, valence and torsion angles are not available in the search results.Scientific Research Applications
Synthesis and Catalytic Applications
The pyranopyrimidine core, closely related to the compound , is recognized for its broad synthetic applications and bioavailability, making it a critical precursor in medicinal and pharmaceutical industries. Recent research highlights the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, emphasizing the significance of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in the development of substituted pyrano[2,3-d]pyrimidin derivatives through a one-pot multicomponent reaction. This synthetic pathway opens new avenues for the creation of lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Structural and Regioselective Properties
Research into the structural assignment and regio-orientation of pyrazolo[1,5-a]pyrimidines, which include the compound of interest, provides vital insights into the synthetic challenges and applications of these structures. The regioselectivity of reactions involving 3(5)-aminopyrazoles and the formation of pyrazolo[1,5-a]pyrimidines are of significant interest due to their applications in creating complex molecules with potential biological activities (Mohamed & Mahmoud, 2019).
Biological Significance and Optical Sensing
Pyrimidine derivatives, including the compound , exhibit significant biological and medicinal applications. These derivatives are also utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This review highlights various pyrimidine-based optical sensors and their relevance from 2005 to 2020, indicating the compound's potential in developing optical sensing technologies with medicinal applications (Jindal & Kaur, 2021).
Anti-Inflammatory and Pharmacological Effects
The anti-inflammatory properties of pyrimidines, closely related to the chemical structure of the compound , have been extensively studied. Pyrimidine derivatives are known for their broad pharmacological effects, including antioxidants, antibacterial, antiviral, and anti-inflammatory activities. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, providing a foundation for future research in developing new pyrimidine analogs as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Properties
IUPAC Name |
7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-10-8-15-18-7-6-13(20(15)19-10)5-3-11-2-4-12(16)9-14(11)17/h2-9H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJBQVPGEGOVBG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=CC=NC2=C1)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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